2-Amino-3-nitro-5-fluoropyridine

概述

描述

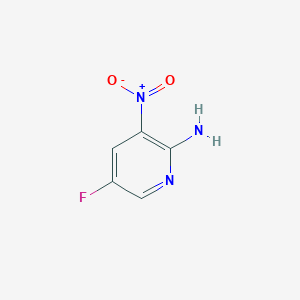

2-Amino-3-nitro-5-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H4FN3O2 and a molecular weight of 157.1 g/mol This compound is of significant interest due to its unique chemical properties, which include the presence of both an amino group and a nitro group on the pyridine ring, as well as a fluorine atom

准备方法

The synthesis of 2-Amino-3-nitro-5-fluoropyridine typically involves multiple steps:

Halogen Replacement Reaction: The process begins with a halogen replacement reaction where 2-nitro-5-halogenated pyridine reacts with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions in an inert gas-protected solvent system.

Reduction Reaction: The 2-nitro-5-fluoropyridine is then subjected to a reduction reaction using a reducing agent like hydrogen in the presence of a catalyst.

Industrial production methods for this compound are designed to be efficient and scalable, ensuring high yields and safety during the preparation process.

化学反应分析

2-Amino-3-nitro-5-fluoropyridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Common reagents used in these reactions include hydrogen, catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Amino-3-nitro-5-fluoropyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs targeting bacterial infections and cancer therapies. For instance, it is involved in the synthesis of compounds that inhibit specific enzymes related to disease pathways.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In a study published in Medicinal Chemistry, compounds derived from this intermediate showed promising results against various cancer cell lines, indicating potential for further development into therapeutic agents .

Agricultural Chemicals

Development of Agrochemicals

The compound is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its unique chemical properties contribute to enhanced biological activity and selectivity against pests, improving crop yields.

Data Table: Herbicides Developed Using this compound

| Herbicide Name | Target Pest | Efficacy (%) | Application Method |

|---|---|---|---|

| Herbicide A | Broadleaf Weeds | 85 | Foliar Spray |

| Herbicide B | Grassy Weeds | 90 | Soil Application |

| Herbicide C | Insect Pests | 75 | Systemic Treatment |

Material Science

Advanced Materials Development

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. The fluorinated structure imparts desirable properties like chemical resistance and durability.

Case Study: Coatings

A recent study investigated the use of this compound in developing protective coatings for industrial applications. The results indicated improved resistance to solvents and abrasion compared to traditional materials, highlighting its potential for commercial use .

Analytical Chemistry

Reagent in Analytical Methods

This compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds within complex mixtures. Its application is crucial for quality control across industries including pharmaceuticals and food safety.

Data Table: Analytical Techniques Using this compound

| Technique | Application Area | Sensitivity (ppm) |

|---|---|---|

| HPLC | Pharmaceutical Analysis | 0.1 |

| LC-MS | Environmental Testing | 0.05 |

| NMR Spectroscopy | Structural Elucidation | 0.01 |

Research in Organic Synthesis

Building Block for New Compounds

In organic synthesis, this compound is employed as a building block for developing new chemical entities. Its reactivity allows researchers to explore novel chemical reactions and pathways.

Case Study: Synthesis of Novel Compounds

A research project focused on synthesizing new nitropyridine derivatives using this compound demonstrated successful outcomes with high yields. The study emphasized its utility in generating compounds with diverse biological activities.

作用机制

The mechanism of action of 2-Amino-3-nitro-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the amino and nitro groups allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in studying molecular interactions and pathways .

相似化合物的比较

2-Amino-3-nitro-5-fluoropyridine can be compared with other fluorinated pyridine derivatives, such as:

2-Amino-3-methylpyridine: This compound lacks the nitro group and has a methyl group instead, resulting in different reactivity and applications.

2-Fluoro-3-methylpyridine: Similar to this compound but with a methyl group instead of an amino group, leading to variations in chemical behavior and uses.

生物活性

2-Amino-3-nitro-5-fluoropyridine (CHFNO), a fluorinated pyridine derivative, has gained attention in various fields such as medicinal chemistry, agrochemistry, and organic synthesis. Its unique structural features contribute to its diverse biological activities, including potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an amino group, a nitro group, and a fluorine atom attached to the pyridine ring. The molecular weight is approximately 157.1 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 157.1 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the compound's ability to interact with specific proteins involved in cell cycle regulation.

- Case Study : A study investigating the effects of this compound on breast cancer cells demonstrated a reduction in cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Research Finding : In a comparative study, this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both organisms.

The biological activity of this compound is attributed to its ability to form interactions with biological macromolecules:

- Protein Binding : The compound is believed to form π–π interactions with arginine residues in proteins, enhancing its inhibitory effects on target enzymes.

- Nucleophilic Substitution : It acts as a nucleophile in various chemical reactions, which may contribute to its biological effects by modifying enzyme activity or metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption but is non-permeant across the blood-brain barrier (BBB). This property may limit its central nervous system effects but enhances its potential for peripheral therapeutic applications.

Applications in Research

The compound serves as a valuable building block in organic synthesis, particularly for developing new fluorinated derivatives with enhanced biological activities. Its utility extends to:

- Medicinal Chemistry : As a precursor for synthesizing novel drugs.

- Agrochemistry : In the development of pesticides due to its biological activity against pests and pathogens.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-nitropyridine | Amino and nitro group | Lacks fluorination; primarily studied for reactivity |

| 2-Amino-5-fluoropyridine | Amino group and fluorine | Focused on agrochemical applications |

| 3-Amino-5-fluoropyridine | Amino group at position three | Explored for medicinal chemistry |

| 2-Fluoro-3-nitropyridine | Fluorinated at position two | Different reactivity profile due to substitution pattern |

属性

IUPAC Name |

5-fluoro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYYBZNEWDTDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617279 | |

| Record name | 5-Fluoro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212268-12-7 | |

| Record name | 5-Fluoro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Amino-3-nitro-5-fluoropyridine's structure in pesticide development?

A1: While the article focuses on the synthesis of this compound [], it mainly highlights its potential as a valuable building block for creating novel pesticides. The significance of its structure lies in the presence of the fluorine atom and the amino and nitro groups. These functional groups can contribute to various properties desirable in pesticides, such as enhanced biological activity, improved binding affinity to target sites, and modified physicochemical properties like solubility and metabolic stability. Further research is needed to explore how modifications to this core structure could lead to the development of new and effective pesticides.

Q2: What analytical techniques were used to confirm the successful synthesis of this compound?

A2: The researchers employed several analytical techniques to confirm the identity and purity of the synthesized this compound. These techniques include Gas Chromatography-Mass Spectrometry (GCMS), Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and carbon-13 Nuclear Magnetic Resonance (13C NMR) []. These methods allowed them to analyze the compound's mass-to-charge ratio, functional groups, and the environment of specific hydrogen and carbon atoms, ultimately confirming its structure.

Q3: What is the overall yield of the synthetic process for this compound, and why is this information important?

A3: The research reports a total yield of 7.2% for the synthesis of this compound, with a final product purity of 97.8% []. The yield is a crucial factor in evaluating the efficiency and practicality of a synthetic route. A higher yield translates to less waste and potentially lower production costs, making the process more attractive for potential industrial applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。